4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrazole ring at the 4-position of the benzene and a furan-thiophene hybrid substituent at the sulfonamide nitrogen. Its structure combines aromatic heterocycles (pyrazole, furan, thiophene) with a sulfonamide group, a motif commonly associated with biological activity, such as anti-inflammatory or enzyme-inhibitory properties .
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-26(23,16-7-4-14(5-8-16)21-11-2-10-19-21)20-13-15-6-9-17(24-15)18-3-1-12-25-18/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXLDSJCSDDSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure cost-effectiveness and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various studies, including its potential as an antileishmanial and antimalarial agent.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals.
Industry: Its unique properties make it suitable for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include sulfonamide derivatives with variations in the heterocyclic substituents, substitution patterns, and linker groups. Below is a comparative analysis:
Structure-Activity Relationship (SAR)
Heterocyclic Substituents: The thiophene-furan group (as in the target compound and 1l) enhances π-π stacking and hydrophobic interactions, critical for binding to enzymes or receptors . Trifluoromethyl groups (Celecoxib) increase lipophilicity and metabolic resistance .
Sulfonamide Linker :
- A methylene linker (N-((furan-thiophene)methyl)) in the target compound provides flexibility, whereas rigid linkers (e.g., propynyl in 1l) may restrict conformational freedom .
Biological Activity :
- Thiophene derivatives (e.g., Compound 6) exhibit potent anticancer activity, likely due to thiophene’s electron-rich nature facilitating DNA intercalation or kinase inhibition .
- Celecoxib’s COX-2 selectivity is attributed to the trifluoromethyl-pyrazole motif, absent in the target compound .
Physical Properties
- Melting Points : The target compound’s analogues exhibit a wide range of melting points (e.g., 90–92°C for 1l vs. 161–164°C for Celecoxib), reflecting differences in crystallinity and intermolecular forces .
- Synthetic Yields : Gold(I)-catalyzed reactions (used for 1l) achieve moderate yields (71%), while traditional sulfonamide couplings (e.g., Compound 85) require multi-step purification .
Spectroscopic Data
- 1H NMR : The target compound’s sulfonamide NH proton is expected near δ 7.12 ppm (broad singlet, D₂O exchangeable), consistent with other benzenesulfonamides .
- 13C NMR : Thiophene and furan carbons typically appear at δ 110–150 ppm, as seen in Compound 1l .
Key Research Findings
Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to 1l, involving sulfonylation of a furan-thiophene-methylamine intermediate .
Thermodynamic Stability : Lower melting points compared to Celecoxib may indicate reduced crystallinity, necessitating formulation optimization for drug development .
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of parasitic infections and other therapeutic applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent attachment of the thiophene-furan moiety through a methylene bridge. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antileishmanial Activity
One of the most significant biological activities associated with this compound is its antileishmanial effect. Research indicates that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit potent activity against Leishmania infantum and Leishmania amazonensis, two strains responsible for leishmaniasis. For instance, compounds 3b and 3e demonstrated IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively, which were comparable to pentamidine, a standard treatment for leishmaniasis but with lower cytotoxicity towards mammalian cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the electronic properties and lipophilicity of the sulfonamide derivatives significantly influence their biological activity. The presence of electron-withdrawing groups enhances interaction with parasitic targets, improving efficacy against Leishmania species .
Cytotoxicity Profile
The cytotoxicity profile of these compounds is crucial for their therapeutic potential. In vitro assays indicate that while some derivatives exhibit strong antileishmanial activity, they maintain low toxicity towards human cell lines, suggesting a favorable therapeutic index .
Other Biological Activities
Beyond antileishmanial effects, sulfonamide derivatives have shown promise in various biological contexts:
- Antibacterial Activity : Certain derivatives have demonstrated activity against bacterial strains, indicating potential as broad-spectrum antimicrobial agents.
- Cardiovascular Effects : Some studies suggest that sulfonamide compounds can influence cardiovascular parameters, potentially acting as inhibitors of endothelin receptors or carbonic anhydrase .
Table 1: Biological Activity Data
| Compound | Target Organism | IC50 (mM) | Cytotoxicity (IC50 Human Cells) |
|---|---|---|---|
| 3b | L. infantum | 0.059 | >10 |
| 3e | L. amazonensis | 0.072 | >10 |
| Pentamidine | L. infantum | ~0.05 | <5 |
Study Findings
In a comparative study involving various pyrazole derivatives, it was found that modifications leading to increased lipophilicity correlated with enhanced antileishmanial activity while maintaining low cytotoxicity levels .
Q & A
Basic: What synthetic methodologies are optimal for synthesizing 4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide?
Answer:
The compound is typically synthesized via multi-step routes involving:
- Step 1: Coupling of thiophene-furan derivatives with pyrazole precursors under Suzuki-Miyaura or Ullmann conditions.
- Step 2: Sulfonamide formation via reaction of sulfonyl chlorides with amine intermediates.
Critical Parameters: - Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for heterocyclic coupling .
- Temperature Control: Maintain 60–80°C during sulfonamide bond formation to avoid side reactions .
- Purification: Flash chromatography or recrystallization ensures >95% purity .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of pyrazole and furan-thiophene linkages. NOESY experiments resolve stereochemical ambiguities .
- X-ray Crystallography: Determines three-dimensional conformation, particularly for sulfonamide and heterocyclic torsion angles .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₁₆N₃O₃S₂) with <2 ppm error .
Advanced: How can computational modeling optimize reaction pathways and predict bioactivity?
Answer:
- Reaction Design: Density Functional Theory (DFT) calculates activation energies for key steps (e.g., sulfonamide bond formation), identifying rate-limiting stages .
- Molecular Dynamics (MD): Simulates solvent effects and transition states to refine synthetic conditions .
- Docking Studies: Predicts binding affinity to biological targets (e.g., enzymes) by analyzing π-π stacking between the thiophene-furan moiety and hydrophobic pockets .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Analysis: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) to differentiate target-specific effects from nonspecific toxicity .
- Metabolite Profiling: LC-MS identifies degradation products that may interfere with activity measurements .
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., cytotoxicity) to confirm mechanism .
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Answer:
-
Core Modifications:
Modification Biological Impact Pyrazole → Imidazole Reduced COX-2 inhibition but enhanced solubility Thiophene → Benzothiophene Increased logP (lipophilicity) and membrane permeability -
Quantitative SAR (QSAR): Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -CF₃) with enhanced receptor binding .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Byproduct Formation: Optimize stoichiometry (e.g., 1.1:1 sulfonyl chloride:amine ratio) and use scavengers (e.g., polymer-bound trisamine) to trap excess reagents .
- Reactor Design: Continuous-flow systems improve heat transfer during exothermic steps (e.g., sulfonylation) .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Advanced: How does the compound interact with biological membranes?
Answer:
- LogD Analysis: Experimental logD (pH 7.4) ≈ 2.3 indicates moderate lipophilicity, favoring passive diffusion .
- PAMPA Assays: Permeability coefficients (Pₐₚₚ) > 1 × 10⁻⁶ cm/s suggest blood-brain barrier penetration potential .
- Membrane Microsomal Stability: Half-life >30 min in liver microsomes indicates resistance to Phase I metabolism .
Advanced: What are the limitations of current bioactivity data, and how can they be mitigated?
Answer:
- Off-Target Effects: Use CRISPR-Cas9 knockouts to confirm target specificity in cellular models .
- Species Variability: Compare activity in human vs. murine primary cells to assess translational relevance .
- Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data standards for assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
